Hydroxylamine-O-sulfonic acid

Catalog No.
S594697
CAS No.
2950-43-8
M.F
H3NO4S
M. Wt
113.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxylamine-O-sulfonic acid

CAS Number

2950-43-8

Product Name

Hydroxylamine-O-sulfonic acid

IUPAC Name

amino hydrogen sulfate

Molecular Formula

H3NO4S

Molecular Weight

113.1 g/mol

InChI

InChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4)

InChI Key

DQPBABKTKYNPMH-UHFFFAOYSA-N

SMILES

NOS(=O)(=O)O

Synonyms

Amidoperoxymonosulfuric Acid (HOS(O)2ONH2); Amidosulfonic Peracid; Aminomonopersulfuric Acid; Ammonia-N-oxide-O-sulfonic Acid Betaine; HAOS; O-Sulfohydroxylamine; Hydroxylaminesulfonic Acid; Permonosulfamic Acid; Sulfoperamidic Acid; Sulfuric Acid Mo

Canonical SMILES

NOS(=O)(=O)O

Organic Synthesis:

  • Amination Reagent: HO-SO3H acts as a mild and selective aminating agent for introducing amino groups (-NH2) into organic molecules. This is crucial in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. For example, a study published in the journal Tetrahedron Letters describes the use of HO-SO3H for the synthesis of N-aminopiperidine, a key building block in numerous drug molecules [].

Polymerization Catalyst:

  • HO-SO3H can act as a catalyst for the polymerization of various monomers. This ability is valuable in the development of new materials with specific properties, such as improved strength, flexibility, and conductivity. A study published in the journal Polymer explores the use of HO-SO3H as a catalyst for the ring-opening polymerization of cyclic ethers [].

Other Applications:

  • HO-SO3H has also been explored in other areas of scientific research, including:
    • Diazene Synthesis: Reacting HO-SO3H with an alkali can lead to the formation of diazene (N2H2), a colorless gas used in various industrial applications [].
    • Biological Studies: Some studies have investigated the potential use of HO-SO3H in specific biological contexts, such as its interaction with DNA []. However, it is important to note that this research is still ongoing and the full implications are not yet fully understood.

Hydroxylamine-O-sulfonic acid, also known as aminosulfuric acid, is an inorganic compound with the molecular formula H3NO4S\text{H}_3\text{NO}_4\text{S}. It is a white, hygroscopic solid that is soluble in water. The compound exists predominantly as a zwitterion, represented more accurately as +H3NOSO3+\text{H}_3\text{NOSO}_3^{-}. Hydroxylamine-O-sulfonic acid is primarily synthesized through the sulfonation of hydroxylamine using oleum or chlorosulfonic acid, making it a versatile reagent in organic synthesis .

Due to its nucleophilic properties. Key reactions include:

  • Reactions with Carbonyl Compounds: At room temperature, it reacts with aldehydes and ketones to form oxime-O-sulfonic acids. These compounds can further convert to nitriles upon heating, and alicyclic ketones can yield lactams under acidic conditions .
  • Amination Reactions: Hydroxylamine-O-sulfonic acid can aminate various substrates, including sulfur compounds and phosphorus compounds, leading to the formation of sulfinimines and phosphine imides .
  • Formation of Heterocycles: It can also be used in cyclization reactions to produce heterocycles such as oxaziridines and pyrazolo[1,5-a]pyridines .

The synthesis of hydroxylamine-O-sulfonic acid can be achieved through several methods:

  • Sulfonation of Hydroxylamine Sulfate: This method involves treating hydroxylamine sulfate with fuming sulfuric acid (oleum):
    (NH3OH)2SO4+2SO32H2NOSO3H+H2SO4(\text{NH}_3\text{OH})_2\text{SO}_4+2\text{SO}_3\rightarrow 2\text{H}_2\text{NOSO}_3\text{H}+\text{H}_2\text{SO}_4
  • Chlorosulfonic Acid Method: Another approach utilizes chlorosulfonic acid for sulfonation, which has been refined over the years for efficiency .

Hydroxylamine-O-sulfonic acid finds numerous applications in organic synthesis:

  • Amination Reagent: It serves as a reagent for introducing amino groups into various organic compounds.
  • Synthesis of Nitriles and Oximes: It is employed for converting aldehydes into nitriles and oximes, which are valuable intermediates in organic chemistry .
  • Preparation of Nitrogen-Containing Heterocycles: The compound is utilized in synthesizing complex nitrogen-containing heterocycles that are important in pharmaceuticals and agrochemicals .

Interaction studies involving hydroxylamine-O-sulfonic acid have revealed its reactivity with various substrates, leading to significant synthetic transformations. For example, its reaction with aromatic ethers can yield diarylsulfones under specific conditions. This highlights its utility in diverse synthetic pathways and its ability to facilitate complex

Several compounds share structural or functional similarities with hydroxylamine-O-sulfonic acid. Here are a few notable examples:

CompoundStructural FormulaUnique Features
HydroxylamineNH2OH\text{NH}_2\text{OH}A simpler amine that lacks sulfonate functionality.
Sulfamic AcidH3NO3S\text{H}_3\text{NO}_3\text{S}Contains a sulfonamide group; used as a reagent for sulfonation.
AminothiazoleVariesContains both nitrogen and sulfur; used in medicinal chemistry.
Hydroxylammonium Sulfate NH3OH 2SO4\text{ NH}_3\text{OH }_2\text{SO}_4A precursor to hydroxylamine-O-sulfonic acid; less reactive.

Hydroxylamine-O-sulfonic acid is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to engage in a wide range of

XLogP3

-3.9

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (65.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (64.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (63.24%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (63.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2950-43-8

Wikipedia

Hydroxylamine-O-sulfonic acid

General Manufacturing Information

Sulfuric acid, monoazanyl ester: ACTIVE

Dates

Modify: 2023-08-15

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